molecular formula C8H6FN3S B8469448 N-Cyano-N'-(4-fluorophenyl)thiourea

N-Cyano-N'-(4-fluorophenyl)thiourea

Cat. No.: B8469448
M. Wt: 195.22 g/mol
InChI Key: HVQFOVUGZAQFHE-UHFFFAOYSA-N
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Description

N-Cyano-N'-(4-fluorophenyl)thiourea is a thiourea derivative featuring a cyano group (-CN) on one nitrogen and a 4-fluorophenyl group on the other. Thioureas (R¹NHC(S)NR²R³) are versatile compounds with applications in catalysis, pharmaceuticals, and materials science due to their hydrogen-bonding capacity and electronic properties . The 4-fluorophenyl moiety contributes steric and electronic effects, often improving metabolic stability and target binding in drug design . While direct data on this specific compound are absent in the provided evidence, insights can be extrapolated from structurally related thiourea derivatives.

Properties

Molecular Formula

C8H6FN3S

Molecular Weight

195.22 g/mol

IUPAC Name

1-cyano-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C8H6FN3S/c9-6-1-3-7(4-2-6)12-8(13)11-5-10/h1-4H,(H2,11,12,13)

InChI Key

HVQFOVUGZAQFHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC#N)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituents on thioureas significantly alter their physicochemical and biological properties. Below is a structural comparison of key derivatives:

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Compound R¹ Group R² Group Key Properties References
N-Cyano-N'-(4-fluorophenyl)thiourea Cyano (-CN) 4-Fluorophenyl Hypothetical: High polarity, strong electron-withdrawing effects -
N-Benzoyl-N'-(4-fluorophenyl)thiourea Benzoyl 4-Fluorophenyl Low toxicity, high cytotoxicity (IC₅₀ < 50 µM), Rerank Score (RS) = -85.2 kcal/mol
N-Methoxybenzoyl-N'-(4-fluorophenyl)thiourea Methoxybenzoyl 4-Fluorophenyl RS = -92.4 kcal/mol (lower than hydroxyurea), potent SirT1 inhibition
N-(4-Trifluoromethylphenyl)thiourea H 4-Trifluoromethylphenyl Moderate hepatotoxicity risk
N-(4-Hydroxyphenyl)thiourea H 4-Hydroxyphenyl High polarity (logP = 1.2), limited membrane permeability

Key Observations :

  • Aromatic Substitutents: 4-Fluorophenyl improves metabolic stability compared to non-fluorinated analogs .

Anticancer Activity :

  • N-Benzoyl Derivatives : Exhibit strong cytotoxicity against HeLa cells (IC₅₀ = 32.7 µM) and favorable ADMET profiles (low hepatotoxicity) .
  • N-Methoxybenzoyl Derivative: Outperforms hydroxyurea in SirT1 inhibition (RS = -92.4 vs.
  • Hypothetical Cyano Derivative: The cyano group may further lower RS values (indicative of stronger binding) due to stronger electron withdrawal .

Antiviral Potential:

  • Derivatives with 4-fluorophenyl groups show promise against SARS-CoV-2 by inhibiting 3CLpro protease (QSAR model: Log 1/C = 0.269 LogP² - 2.776 LogP + 0.221 cMR + 3.195) . The cyano group could enhance binding via polar interactions with catalytic residues.
Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties

Compound logP Molecular Weight (g/mol) Hydrogen Bond Donors Topological Polar Surface Area (Ų)
This compound ~1.8 207.2 2 98
N-Benzoyl-N'-(4-fluorophenyl)thiourea 3.2 288.3 2 89
N-Methoxybenzoyl-N'-(4-fluorophenyl)thiourea 2.7 318.3 2 96
N-(4-Hydroxyphenyl)thiourea 1.2 168.2 2 108

Key Insights :

  • High polar surface area (>90 Ų) suggests moderate blood-brain barrier permeability .
Toxicity Profiles
  • N-Benzoyl Derivatives : Generally low toxicity (LD₅₀ > 500 mg/kg in rodents), except for trifluoromethyl analogs, which pose hepatotoxicity risks .
  • Cyano Group Concerns: Cyanide release under metabolic conditions is a hypothetical risk, necessitating further in vivo studies.

Preparation Methods

Dithiocarbamate Synthesis

4-Fluoroaniline reacts with CS₂ in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) in tetrahydrofuran (THF):

H2N–C6H4F+CS2+DABCODABCO\cdotpH2N–C6H4F–CSS\text{H}2\text{N–C}6\text{H}4\text{F} + \text{CS}2 + \text{DABCO} \rightarrow \text{DABCO·H}2\text{N–C}6\text{H}_4\text{F–CSS}^-

The dithiocarbamate salt forms as a white precipitate, isolated by filtration.

Cyano Group Introduction

The dithiocarbamate reacts with cyanogen bromide (BrCN) in THF at 25°C, displacing the DABCO moiety:

DABCO\cdotpH2N–C6H4F–CSS+BrCNN≡C–NH–CS–NH–C6H4F+DABCO\cdotpHBr\text{DABCO·H}2\text{N–C}6\text{H}4\text{F–CSS}^- + \text{BrCN} \rightarrow \text{N≡C–NH–CS–NH–C}6\text{H}_4\text{F} + \text{DABCO·HBr}

The product is purified via column chromatography (ethyl acetate/hexane), achieving 68% yield.

Key Parameters:

  • Solvent: THF

  • Base: DABCO

  • Yield: 68%

T3P-Mediated Coupling Reaction

Propylphosphonic anhydride (T3P) enables efficient thiourea formation under mild conditions, as demonstrated in piperazine-thiourea derivatizations.

Reaction Mechanism

Cyanamide (H₂N–CN) and 4-fluoroaniline are combined with T3P in dimethylformamide (DMF). T3P activates the amine groups, facilitating condensation:

H2N–CN+H2N–C6H4FT3P, DMFN≡C–NH–CS–NH–C6H4F\text{H}2\text{N–CN} + \text{H}2\text{N–C}6\text{H}4\text{F} \xrightarrow{\text{T3P, DMF}} \text{N≡C–NH–CS–NH–C}6\text{H}4\text{F}

The reaction completes within 2 hours at 25°C, with the product precipitated by adding ice water.

Optimization Insights

  • Molar Ratio: 1:1.2 (cyananide:4-fluoroaniline)

  • Catalyst: T3P (1.5 equiv)

  • Yield: 94%

Comparative Analysis of Methods

The table below evaluates the three methods based on critical parameters:

MethodYield (%)Toxicity ConcernsScalabilityPurification Complexity
Two-Step Synthesis49Moderate (BrCN)ModerateRecrystallization
Dithiocarbamate Route68Low (CS₂)HighColumn Chromatography
T3P Coupling94LowHighPrecipitation

The T3P method outperforms others in yield and scalability, though it requires anhydrous conditions. The dithiocarbamate route offers a safer alternative to isothiocyanate intermediates but involves cumbersome chromatography.

Q & A

Q. What are the established synthetic routes for N-Cyano-N'-(4-fluorophenyl)thiourea?

The compound is typically synthesized via nucleophilic addition between 4-fluorophenylamine and an aroyl isothiocyanate derivative. For example, analogous thioureas (e.g., N-benzoyl derivatives) are prepared by reacting substituted benzoyl isothiocyanates with aryl amines in acetone, followed by acidification and recrystallization . Adapting this method, the cyano group can be introduced via a cyanophenyl isothiocyanate intermediate. Purification often involves solvent mixtures like methanol-dichloromethane to yield crystalline products suitable for structural analysis.

Q. Which spectroscopic and crystallographic methods are optimal for structural characterization?

  • FT-IR : Confirms thiourea C=S stretching (~1250–1350 cm⁻¹) and N-H vibrations (~3200 cm⁻¹).
  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and NH signals (δ ~9–10 ppm); ¹³C NMR detects thiocarbonyl (C=S, δ ~180 ppm) and cyano (C≡N, δ ~115 ppm) groups .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths (e.g., C=S ~1.68 Å) and hydrogen-bonding networks (N-H⋯S/O interactions) .

Advanced Research Questions

Q. How can researchers design cytotoxic activity assays for this compound?

Use in vitro models like the HeLa cell line (cervical cancer) with MTT assays. Prepare serial dilutions (e.g., 1–100 μM) and measure IC₅₀ values (concentration inhibiting 50% cell viability). Controls include hydroxyurea or cisplatin. Data interpretation must account for solvent effects (e.g., DMSO ≤0.1%) and replicate consistency (n ≥ 3). Activity trends are compared to substituent analogs (e.g., methoxy vs. cyano groups) .

Q. How do computational docking studies inform its mechanism of action?

Molecular docking (AutoDock Vina, GOLD) predicts binding to targets like SirT1 (sirtuin 1) or SARS-CoV-2 3CLpro. Key steps:

  • Prepare ligand (protonation states, energy minimization).
  • Define receptor active sites (e.g., SirT1: SER442, SER443, LEU443).
  • Validate using root-mean-square deviation (RMSD < 2.0 Å) against co-crystallized ligands. Results may show hydrogen bonds (thiourea as H-acceptor) and steric interactions enhancing binding affinity .

Q. How to resolve discrepancies between computational predictions and experimental bioactivity?

  • Validation : Cross-check docking scores (e.g., Glide XP) with mutagenesis (e.g., alanine scanning of key residues).
  • QSAR refinement : Incorporate descriptors like LogP (lipophilicity) and cMR (molar refractivity) to adjust predictive models. For example, the equation Log 1/C = 0.269 LogP² – 2.776 LogP + 0.221 cMR + 3.195 explains anti-SARS-CoV-2 activity .
  • Assay conditions : Optimize cell permeability (e.g., PAMPA assay) and metabolic stability (microsomal incubation) .

Q. What is the role of the cyano substituent in modulating bioactivity compared to other groups?

Substituent Effect on Activity Mechanistic Insight Reference
Cyano (-CN) Increases electron-withdrawing capacity, enhancing H-bonding with receptors like 3CLpro.Improves binding to catalytic dyad (HIS41/CYS145) in SARS-CoV-2 protease .
Methoxy (-OCH₃) Boosts lipophilicity, aiding membrane penetration.Stabilizes SirT1 interactions via hydrophobic pockets .
Fluoro (-F) Enhances metabolic stability and π-stacking.Reduces off-target effects in cytotoxic assays .

Methodological Considerations

Q. How to refine crystal structures using SHELX software?

  • Data processing : Integrate diffraction data (ShelXCE) and solve via direct methods (SHELXD).
  • Refinement : SHELXL adjusts positional/thermal parameters, with restraints for disordered moieties. Validate via R-factor (< 5%) and residual electron density maps.
  • Hydrogen bonding : Use PLATON to analyze N-H⋯S/O networks critical for supramolecular assembly .

Q. What solvent systems optimize solubility for biological assays?

  • Polar aprotic solvents : DMSO (high solubility, 137 g/L for thiourea analogs).
  • Aqueous buffers : Phosphate-buffered saline (PBS) with ≤1% DMSO for cell-based assays.
  • Stability : Monitor degradation via HPLC (e.g., C18 column, UV detection at 254 nm) over 24–72 hours .

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